Myristoylated ZIP IC50 Against PKMζ and Functional Reversal of Late-Phase LTP In Vitro
The myristoylated PKC ζ pseudosubstrate derivative ZIP (zeta inhibitory peptide) inhibits the constitutively active PKMζ isozyme with an IC50 of 1-2.5 μM and functionally reverses established late-phase long-term potentiation (LTP) in hippocampal slices [1][2]. This is in contrast to small-molecule aPKC inhibitors such as CRT0066854, which exhibits IC50 values of 639 nM (full-length PKCζ) and 132 nM (PKCι) in biochemical assays but lacks extensive validation in LTP reversal models .
| Evidence Dimension | Inhibition of PKMζ activity and reversal of late-phase LTP |
|---|---|
| Target Compound Data | IC50 = 1-2.5 μM (PKMζ inhibition); complete reversal of late-phase LTP at 5-10 μM |
| Comparator Or Baseline | CRT0066854: IC50 = 639 nM (full-length PKCζ), 132 nM (PKCι); no reported LTP reversal data |
| Quantified Difference | ZIP demonstrates functional LTP reversal efficacy whereas CRT0066854 lacks documented synaptic plasticity effects |
| Conditions | In vitro kinase assay using recombinant PKMζ; hippocampal slice electrophysiology (Schaffer collateral-CA1 synapses) |
Why This Matters
Researchers studying synaptic plasticity and memory maintenance require a tool with validated functional reversal of LTP, a property extensively documented for ZIP but not established for alternative aPKC small-molecule inhibitors.
- [1] Serrano P, Yao Y, Sacktor TC. Persistent phosphorylation by protein kinase Mζ maintains late-phase long-term potentiation. J Neurosci. 2005;25(8):1979-1984. View Source
- [2] Ling DS, Benardo LS, Serrano PA, Blace N, Kelly MT, Crary JF, Sacktor TC. Protein kinase Mζ is necessary and sufficient for LTP maintenance. Nat Neurosci. 2002;5(4):295-296. View Source
